

Application Notes and Protocols: UNC0379 TFA Administration in Xenograft Models

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Compound of Interest

Compound Name: UNC0379 TFA

Cat. No.: B611571

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Introduction

UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic modification involved in the regulation of diverse cellular processes, including cell cycle progression, DNA damage response, and gene expression.[2][3] Dysregulation of SETD8 activity has been implicated in the pathogenesis of various cancers, including glioblastoma, ovarian cancer, and endometrial cancer, making it an attractive therapeutic target.[2][4][5] UNC0379 is typically synthesized as a trifluoroacetic acid (TFA) salt.[3] While TFA is a common counterion for purified small molecules, its potential biological effects should be considered in in vivo studies.[6] These application notes provide detailed protocols for the administration of UNC0379 in xenograft models, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflows.

Data Presentation

In Vitro Activity of UNC0379

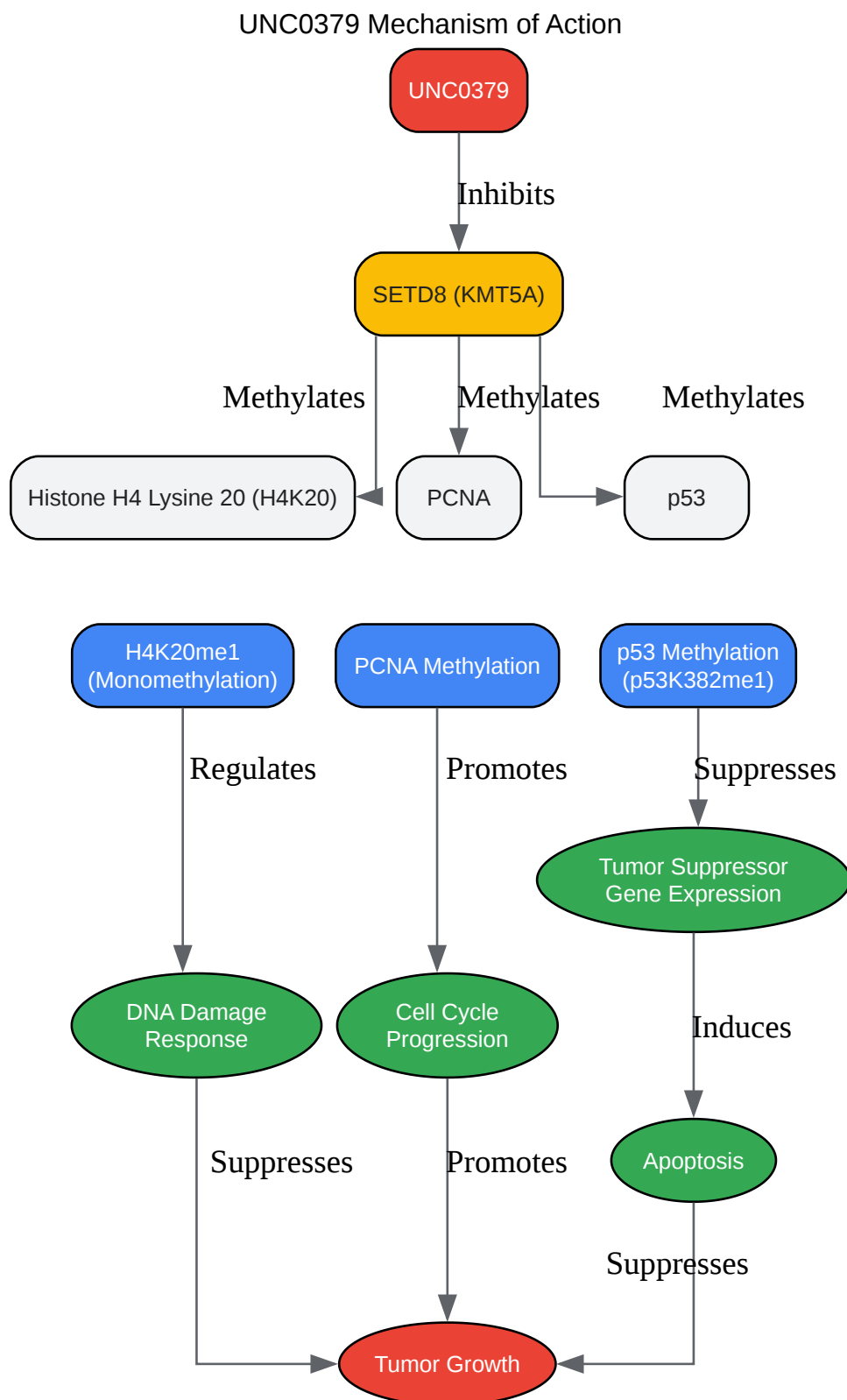
Parameter	Value	Cell Line/Assay Condition	Reference
IC50	7.3 μ M	Cell-free radioactive methyltransferase assay	[1]
IC50	7.9 μ M	KMT5A inhibition	[7]
IC50	0.39 - 3.20 μ M	HGSOC cell proliferation	[8]
Kd	18.3 μ M	Isothermal Titration Calorimetry (ITC)	[3]

In Vivo Pharmacokinetics and Efficacy of UNC0379

Parameter	Value	Animal Model	Dosing and Administration	Reference
Oral Bioavailability	~35%	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Cmax (Oral)	~0.8 μ M	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Tmax (Oral)	~1 hour	CD-1 mice	Single oral dose of 50 mg/kg	[7]
Tumor Growth Inhibition	Virtual abrogation of growth (in combination with adavosertib)	U251 glioblastoma xenograft in CD1 nude mice	UNC0379 administered orally	[4][5]
Tumor Growth Inhibition	Significant reduction	OVCAR3 ovarian cancer xenograft in nude mice	50 mg/kg, oral gavage, once daily for 21 days	[7]

Signaling Pathway and Experimental Workflow

SETD8 Signaling Pathway Inhibition by UNC0379

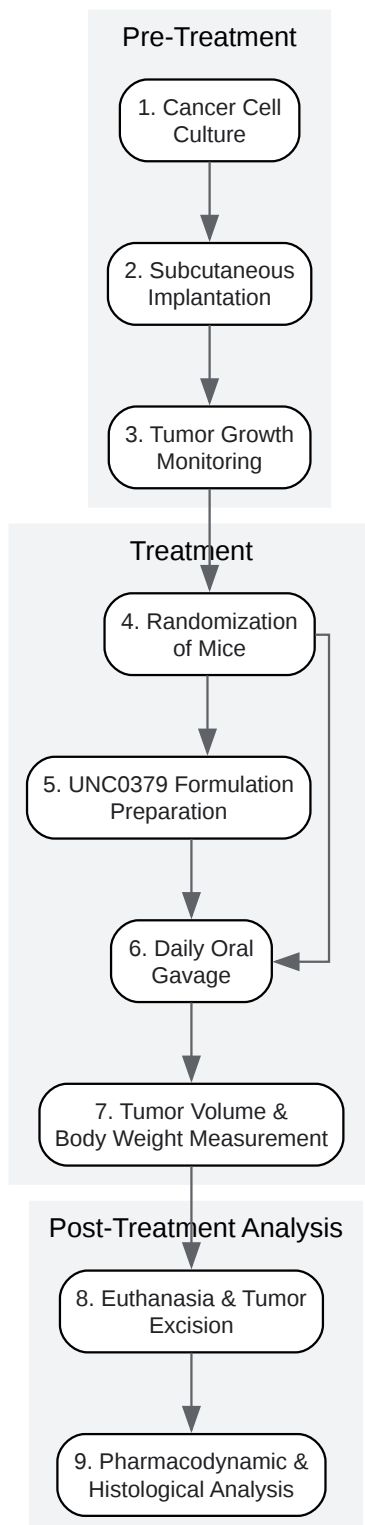


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Caption: UNC0379 inhibits SETD8, leading to downstream effects on cell cycle and tumor growth.

General Workflow for UNC0379 Administration in a Subcutaneous Xenograft Model

UNC0379 Xenograft Study Workflow

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